molecular formula C23H27N5O4 B2676487 Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252855-40-5

Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2676487
CAS No.: 1252855-40-5
M. Wt: 437.5
InChI Key: CMMRQLPSELWZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidinone (DHPM) derivative. Its core structure consists of a tetrahydropyrimidine ring substituted at the 4-position with a 3-methoxyphenyl group, a methyl group at the 6-position, and a piperazine-linked pyridinyl moiety at the 6-methyl position. The 5-carboxylate ester (methyl) enhances solubility and modulates electronic properties . This compound is structurally analogous to other DHPM derivatives, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-31-17-7-5-6-16(14-17)21-20(22(29)32-2)18(25-23(30)26-21)15-27-10-12-28(13-11-27)19-8-3-4-9-24-19/h3-9,14,21H,10-13,15H2,1-2H3,(H2,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMRQLPSELWZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=N4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyrimidine core, a methoxyphenyl group, and a piperazine moiety. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit activity against various biological targets. For instance:

  • Dihydrofolate Reductase (DHFR) : Many pyrimidine derivatives inhibit DHFR, which is essential for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in cancer cells .
  • Kinase Inhibition : The compound may also act as a kinase inhibitor, affecting signaling pathways involved in cell growth and survival. Kinases are critical targets in cancer therapy due to their role in tumor progression .

Antitumor Activity

Studies have demonstrated that related compounds exhibit significant antitumor properties. For example:

  • Piritrexim , a similar pyrido[2,3-d]pyrimidine derivative, has shown efficacy against various cancers by inhibiting DHFR and demonstrating good antitumor effects in preclinical models .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties:

  • In studies involving derivatives of pyridine and piperazine, several compounds exhibited potent activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .

Case Studies and Research Findings

  • Antitumor Studies : A study on pyrido[2,3-d]pyrimidines found that certain derivatives inhibited tumor growth in xenograft models. The most active compounds showed IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Evaluation : Another study synthesized a series of piperazine derivatives and tested them against Mycobacterium tuberculosis. The results indicated that several compounds had IC50 values ranging from 1.35 to 2.18 µM, demonstrating significant potential as anti-tubercular agents .

Data Table: Summary of Biological Activities

Compound NameTargetActivityIC50 (µM)Reference
PiritreximDHFRAntitumor< 1
Compound ATuberculosisAntimicrobial1.35 - 2.18
Compound BKinaseAntitumor< 5

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C23H27N5O4, with a molecular weight of 437.5 g/mol. The compound's structure includes various functional groups that contribute to its reactivity and biological activity. The presence of piperazine and methoxy groups indicates potential applications in neuropharmacology and other therapeutic areas.

Pharmacological Applications

  • Neuropharmacology : The compound's structural features suggest it may interact with neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders. Research indicates that tetrahydropyrimidines can exhibit anxiolytic and antidepressant effects.
  • Anticancer Activity : Preliminary studies have shown that derivatives of tetrahydropyrimidine compounds can inhibit cancer cell proliferation. The specific interactions of methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate with cancer cell lines are under investigation.
  • Antimicrobial Properties : Some studies suggest that compounds containing piperazine moieties possess antimicrobial activity. This compound's potential efficacy against various pathogens is an area of ongoing research.

Case Study 1: Neuropharmacological Evaluation

A recent study evaluated the neuropharmacological effects of a series of tetrahydropyrimidine derivatives similar to this compound. Results indicated significant anxiolytic effects in animal models when administered at specific dosages. The mechanism was hypothesized to involve modulation of serotonin receptors.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was linked to the induction of apoptosis via mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

Table 1: Key Structural Differences Among Analogous DHPM Derivatives

Compound Name 4-Position Substituent 6-Position Substituent Bioactivity Highlights References
Target Compound 3-Methoxyphenyl [4-(Pyridin-2-yl)piperazin-1-yl]methyl Not explicitly reported (inferred)
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-DHPM-5-carboxylate 2-Chlorophenyl [4-(3-Chlorophenyl)piperazinyl]methyl Antihypertensive (inferred)
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate Fluorophenyl Methyl Antimicrobial
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 4-Ethoxyphenyl Methyl Thymidine phosphorylase inhibition
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate Furan-2-yl Methyl Antioxidant (IC50: 0.6 mg/mL)
Key Observations:

Halogenated aryl groups (e.g., 2-chlorophenyl in ) may improve lipophilicity and membrane permeability but reduce solubility.

6-Position Modifications :

  • The piperazine-pyridinyl moiety in the target compound likely enhances solubility and hydrogen-bonding capacity compared to simple methyl groups or thiophene derivatives (e.g., ).
  • Piperazine-linked substituents are common in CNS-targeting drugs due to their ability to interact with neurotransmitter receptors .
Key Observations:
  • The target compound likely employs a Biginelli reaction for DHPM core formation, followed by post-synthetic alkylation to introduce the piperazine-pyridinyl group, as seen in analogous piperazine-modified DHPMs .
  • Solvent-free grinding (e.g., ) improves sustainability but may limit scalability compared to traditional reflux methods.

Table 3: Comparative Bioactivity and Properties

Compound LogP (Predicted) Solubility (mg/mL) Notable Bioactivity References
Target Compound 3.2 (estimated) ~0.1 (aqueous) Potential CNS activity (inferred from piperazine)
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-DHPM-5-carboxylate 4.1 <0.05 Antihypertensive (in vitro IC50: 12 µM)
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate 2.8 0.3 Antioxidant (DPPH IC50: 0.6 mg/mL)
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxylate 2.5 0.2 Thymidine phosphorylase inhibition (IC50: 8 µM)
Key Observations:
  • The target compound’s lower LogP (3.2 vs. 4.1 in ) suggests improved aqueous solubility due to the pyridinyl group’s polarity.
  • Piperazine derivatives often exhibit dual functionality: enhancing solubility while enabling receptor interactions (e.g., serotonin or dopamine receptors) .

Q & A

Q. What are the most reliable synthetic routes for preparing tetrahydropyrimidine derivatives structurally analogous to this compound?

The Biginelli reaction is a widely used method for synthesizing dihydropyrimidinones (DHPMs), which form the core scaffold of this compound. Key steps include:

  • Multicomponent reaction : Condensation of an aldehyde (e.g., 3-methoxybenzaldehyde), a β-keto ester (e.g., methyl acetoacetate), and a urea/thiourea derivative under acidic conditions .
  • Post-functionalization : Introduction of the pyridinyl-piperazinylmethyl group via nucleophilic substitution or reductive amination, using precursors like 4-(pyridin-2-yl)piperazine .
  • Optimization : Reaction conditions (e.g., HCl vs. Lewis acids like FeCl₃) significantly impact yield and regioselectivity. For example, FeCl₃ may enhance regioselectivity for the 4-position substituent .

Example Protocol :

StepReagents/ConditionsPurposeYield (%)
13-Methoxybenzaldehyde, methyl acetoacetate, urea, HCl/EtOH, reflux (12 h)DHPM core formation60–75
24-(Pyridin-2-yl)piperazine, K₂CO₃, DMF, 80°C (24 h)Piperazinylmethyl substitution40–55

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • X-ray crystallography : Resolves regioselectivity ambiguities (e.g., 4- vs. 6-substitution) and confirms the tetrahydropyrimidine ring conformation. For similar compounds, monoclinic crystal systems (e.g., P2₁/c) with Z = 4 are common .
  • Spectroscopy :
  • ¹H NMR : Key signals include NH protons (δ 9.5–10.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and pyridine protons (δ 8.2–8.6 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

Q. What are the recommended purity assessment techniques for this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • TLC : Rf values of 0.3–0.5 in ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Steric and electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the aldehyde enhance regioselectivity for the 4-position. Computational studies (DFT) predict thermodynamic stability of 4-substituted isomers .
  • Contradiction in literature : Some reports indicate competing 6-substitution under high-temperature conditions. Mitigation involves using low-boiling solvents (e.g., ethanol) and shorter reaction times .

Q. What strategies are effective for analyzing the compound’s conformation and intermolecular interactions?

  • Single-crystal X-ray diffraction : For analogous compounds, key parameters include:
ParameterValueSignificance
a (Å)12.6876Unit cell dimensions
β (°)114.443Monoclinic distortion
R factor0.048Data reliability
  • Hirshfeld surface analysis : Quantifies hydrogen bonding (e.g., N–H···O interactions) and π-π stacking (pyridine-phenyl interactions) .

Q. How can the biological activity of this compound be evaluated in preclinical studies?

  • Antimicrobial assays : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). DHPM derivatives show MICs of 8–32 µg/mL .
  • Cytotoxicity : MTT assay on HeLa cells. IC₅₀ values >50 µM suggest low toxicity .
  • Contradictory data : Some DHPMs exhibit anti-hypertensive activity (e.g., IC₅₀ = 1.2 µM for calcium channel blockade) but lack selectivity . Validate via patch-clamp electrophysiology.

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Target the adenosine A₂A receptor (PDB: 4EIY) to predict binding affinity of the pyridinyl-piperazinyl group .
  • MD simulations : Analyze stability of the tetrahydropyrimidine ring in aqueous environments (e.g., RMSD <2.0 Å over 100 ns) .

Notes

  • Contradictions : While some DHPMs show broad-spectrum antibacterial activity , others exhibit poor solubility, limiting in vivo applicability. Solubility enhancement via PEGylation is recommended .
  • Ethical compliance : Adhere to institutional guidelines for handling compounds not FDA-approved. In vivo testing requires rigorous ethical review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.